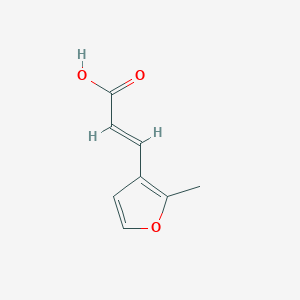
(E)-3-(2-Methylfuran-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-Methylfuran-3-yl)acrylic acid is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 2-position and an acrylic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Methylfuran-3-yl)acrylic acid typically involves the reaction of 2-methylfuran with acrylic acid under specific conditions. One common method is the Knoevenagel condensation, where 2-methylfuran is reacted with malonic acid in the presence of a base such as piperidine, followed by decarboxylation to yield the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as piperidinium acetate can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Methylfuran-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid using hydrogenation catalysts such as palladium on carbon.
Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions, such as halogenation, to form halomethyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid.
Reduction: 3-(2-Methylfuran-3-yl)propanoic acid.
Substitution: 3-(2-Halomethylfuran-3-yl)acrylic acid.
Scientific Research Applications
(E)-3-(2-Methylfuran-3-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of (E)-3-(2-Methylfuran-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate inflammatory pathways and microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)acrylic acid: Similar structure but lacks the methyl group on the furan ring.
2-Methylfuran-3-carboxylic acid: Similar structure but lacks the acrylic acid moiety.
Furan-2,3-dicarboxylic acid: Similar structure but has two carboxylic acid groups instead of one.
Uniqueness
(E)-3-(2-Methylfuran-3-yl)acrylic acid is unique due to the presence of both the furan ring and the acrylic acid moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(E)-3-(2-methylfuran-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6-7(4-5-11-6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNLTJFENTYUTG-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
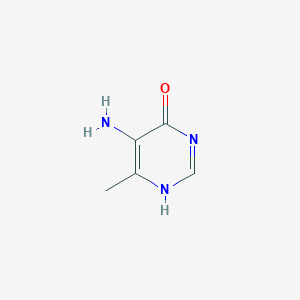
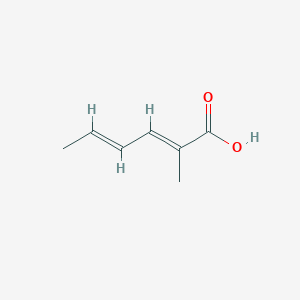
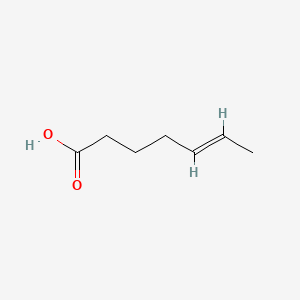
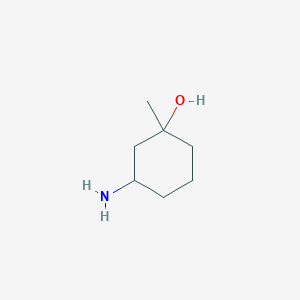
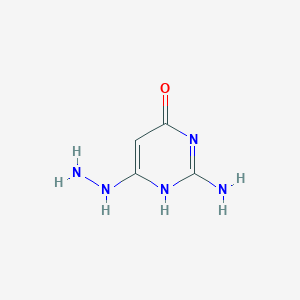
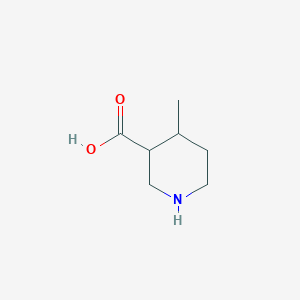
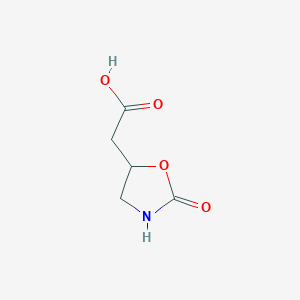
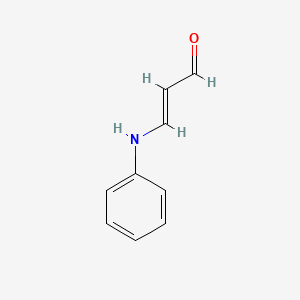
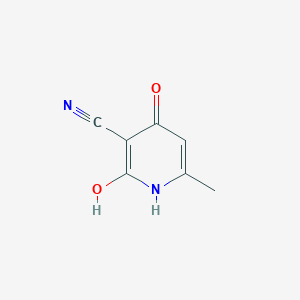
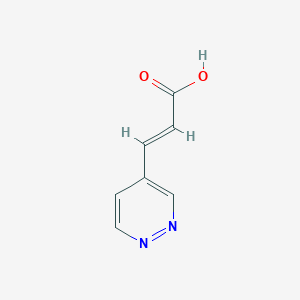
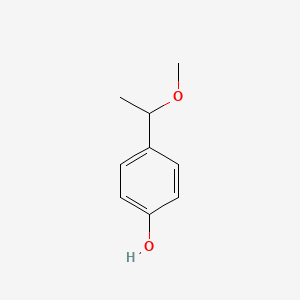
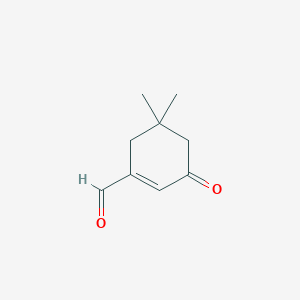
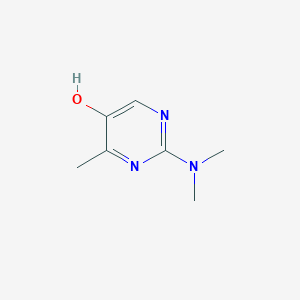
![2-Methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B7902286.png)
